molecular formula C33H35BN2O2 B12519076 [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone CAS No. 816454-88-3

[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone

Cat. No.: B12519076
CAS No.: 816454-88-3
M. Wt: 502.5 g/mol
InChI Key: OQQXFPNHRUTTOC-UHFFFAOYSA-N
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Description

[5-[[1-(9-borabicyclo[331]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone is a complex organic compound that features a borabicyclo structure, pyrrole rings, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone typically involves multi-step organic reactions. These steps may include:

  • Formation of the borabicyclo structure through a Diels-Alder reaction.
  • Introduction of the pyrrole rings via cyclization reactions.
  • Attachment of the methylbenzoyl and methylphenyl groups through Friedel-Crafts acylation and alkylation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings and pyrrole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

The compound may have applications in biological research, particularly in the study of enzyme interactions and receptor binding due to its unique structure.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The borabicyclo structure and pyrrole rings may facilitate binding to specific sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-methylbenzoyl)-1H-pyrrol-2-yl]-(4-methylphenyl)methanone
  • [1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methanol

Uniqueness

The presence of the borabicyclo structure in [5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone distinguishes it from other similar compounds, potentially enhancing its reactivity and binding properties.

Properties

CAS No.

816454-88-3

Molecular Formula

C33H35BN2O2

Molecular Weight

502.5 g/mol

IUPAC Name

[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C33H35BN2O2/c1-22-9-13-24(14-10-22)32(37)30-19-17-28(35-30)21-29-18-20-31(33(38)25-15-11-23(2)12-16-25)36(29)34-26-5-3-6-27(34)8-4-7-26/h9-20,26-27,35H,3-8,21H2,1-2H3

InChI Key

OQQXFPNHRUTTOC-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)N3C(=CC=C3C(=O)C4=CC=C(C=C4)C)CC5=CC=C(N5)C(=O)C6=CC=C(C=C6)C

Origin of Product

United States

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